2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-16-13-17(2)20(15-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)14-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAWQPRANPPDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS Number: 946282-99-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on current research findings.
The molecular structure of the compound includes a piperazine ring and a pyrimidine core, which are critical for its biological activity. Below are key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H31N5O4S |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
| InChI Key | COSXXEVOHWIODX-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various molecular targets within the body. Research indicates that it may possess significant effects on enzyme modulation and receptor interactions, which are essential for various signaling pathways.
The compound's mechanism of action involves binding to specific proteins or enzymes, leading to alterations in their activity. This can result in various physiological responses, including:
- Inhibition of Enzymatic Activity : Potentially affecting pathways involved in cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule.
- Cytotoxicity Studies : A study assessing cytotoxic effects on cancer cell lines (e.g., MDA-MB-231) found that structurally related compounds exhibited significant selective cytotoxicity, suggesting that modifications in the sulfonamide and piperazine groups can enhance activity against specific cancer types .
- Kinase Inhibition : Research on pyrimidine derivatives indicated that certain modifications led to enhanced inhibitory effects on kinases involved in cancer progression. For example, compounds with similar structural features showed IC50 values indicating potent inhibition against EGFR kinases .
- Neuropharmacological Effects : Investigations into compounds with piperazine and pyrimidine structures have revealed potential applications in treating neurological disorders through modulation of neurotransmitter systems .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Cytotoxicity | Significant effects against cancer cell lines |
| Enzyme Inhibition | Potential modulation of key metabolic pathways |
| Receptor Interaction | Possible influence on neurotransmitter systems |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
*Calculated based on structural analysis.
Pharmacological and Physicochemical Properties
- Binding Affinity : The pyrrolidin-1-yl group at position 6, common in analogs like and , may contribute to hydrogen bonding or hydrophobic interactions with target proteins. The trifluoromethylpyridinyl group in demonstrates how fluorine atoms can enhance binding through dipole interactions.
- Metabolic Stability : Methoxy groups are less susceptible to oxidative metabolism than ethoxy or methylpiperazinyl groups, as seen in , suggesting prolonged half-life for the target compound.
Vorbereitungsmethoden
Pyrimidine Core Formation
The pyrimidine ring is synthesized via a cyclocondensation reaction between a β-diketone or β-ketoamide and an amidine derivative. For 4-methyl-6-(pyrrolidin-1-yl)pyrimidine, a reported approach involves reacting 4-methyl-6-chloropyrimidine with pyrrolidine under nucleophilic aromatic substitution conditions. Typical parameters include:
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 80–100°C
-
Base : Potassium carbonate or triethylamine
-
Reaction Time : 12–24 hours
Key Optimization : Excess pyrrolidine (2–3 equivalents) ensures complete substitution at the 6-position, while controlled heating prevents decomposition.
Sulfonylation of the Piperazine Substituent
Synthesis of 5-Methoxy-2,4-Dimethylbenzenesulfonyl Chloride
The sulfonylating agent is prepared by chlorosulfonation of 5-methoxy-2,4-dimethylbenzene. The process involves:
-
Chlorosulfonation : Reacting the arene with chlorosulfonic acid at 0–5°C for 2 hours.
-
Quenching : Addition to ice-water to precipitate the sulfonyl chloride.
Purity : ≥95% (confirmed by NMR).
Coupling to Piperazine
The piperazine intermediate is sulfonylated using the freshly prepared sulfonyl chloride under Schotten–Baumann conditions:
Procedure :
-
Dissolve 1-(pyrimidin-2-yl)piperazine (1 equivalent) in dichloromethane (DCM).
-
Add sulfonyl chloride (1.1 equivalents) and triethylamine (2 equivalents) dropwise at 0°C.
-
Stir at room temperature for 6 hours.
Workup :
-
Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to remove unreacted sulfonyl chloride and bis-sulfonylated byproducts.
Spectroscopic Data
Table 1: Key Spectroscopic Properties
Challenges and Optimization
Steric Hindrance
Bulky substituents on the benzene ring (e.g., 2,4-dimethyl groups) slow sulfonylation kinetics. Mitigation strategies include:
Byproduct Formation
Bis-sulfonylation at both piperazine nitrogens is minimized by:
-
Controlled Stoichiometry : Limiting sulfonyl chloride to 1.1 equivalents
Scale-Up Considerations
Solvent Selection
Replacing DCM with toluene in the sulfonylation step improves safety and reduces environmental impact without compromising yield.
Catalytic Efficiency
Palladium-catalyzed amination steps benefit from ligand screening. BINAP outperforms Xantphos in large-scale reactions, reducing catalyst loading to 3 mol%.
Alternative Synthetic Pathways
Solid-Phase Synthesis
A patent-pending method immobilizes the pyrimidine core on Wang resin, enabling stepwise addition of piperazine and sulfonyl groups. Advantages include:
Q & A
Q. What are the critical synthetic parameters for optimizing the yield and purity of this compound?
- Methodological Answer: Synthesis requires careful control of reaction conditions. Key parameters include:
- Reagents: Use stannous chloride for reductions and dichloromethane/DMF as solvents to stabilize intermediates .
- Monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity .
- Temperature: Optimize between 50–80°C to avoid side reactions .
- Workup: Neutralization and recrystallization (e.g., using ethanol/water mixtures) improve purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer:
-
NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrolidinyl protons at δ 1.8–2.5 ppm) .
-
X-ray Crystallography: Resolves 3D conformation. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 12.830 Å, b = 9.230 Å, c = 14.960 Å, β = 102.14° confirm piperazine ring puckering and sulfonyl group geometry .
-
Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 512.2345) .
Table 1: Example Crystallographic Data from Analogous Compounds
Parameter Value Crystal System Monoclinic Space Group P21/c a (Å) 12.830 b (Å) 9.230 c (Å) 14.960 β (°) 102.14 Volume (ų) 1736.3
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer:
- In Silico Docking: Use software like AutoDock Vina to predict binding modes to enzymatic targets (e.g., kinases or GPCRs). For example, the sulfonyl group may form hydrogen bonds with catalytic lysine residues .
- Quantum Mechanical Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. ICReDD’s approach combines reaction path searches with experimental feedback for efficient optimization .
- MD Simulations: Run 100-ns simulations in explicit solvent to evaluate stability of ligand-target complexes .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer:
- Assay Standardization: Validate protocols using positive/negative controls (e.g., IC50 values against reference inhibitors) .
- Meta-Analysis: Compare studies for variables like cell lines (e.g., HEK293 vs. HeLa) or incubation times. For example, discrepancies in IC50 may arise from differential expression of target proteins .
- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies are effective for studying metabolic stability and toxicity profiles?
- Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS to identify major metabolites (e.g., demethylation at the methoxy group) .
- CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Toxicity Prediction: Apply ProTox-II or Derek Nexus for in silico toxicity profiling, followed by zebrafish embryo assays for in vivo validation .
Data-Driven Insights
- Structural Insights: Piperazine sulfonylation introduces conformational rigidity, enhancing target selectivity .
- Reactivity Trends: The methylpyrimidine moiety is susceptible to nucleophilic substitution, enabling derivatization at position 2 .
- Biological Targets: Analogous compounds show nM-level inhibition of serotonin receptors (5-HT2A) and kinases (CDK2) .
Table 2: Example Biological Activity of Analogous Compounds
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| 5-HT2A Receptor | 12.4 ± 1.2 | Radioligand binding |
| CDK2 | 45.3 ± 3.8 | Kinase inhibition |
| CYP3A4 | >10,000 | Microsomal assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
